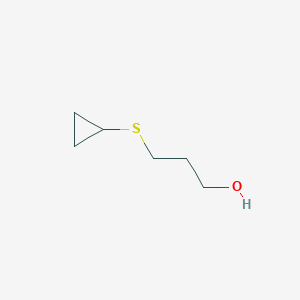

3-(Cyclopropylthio)propan-1-ol

Vue d'ensemble

Description

3-(Cyclopropylthio)propan-1-ol is a chemical compound with the formula C6H12OS and a molecular weight of 132.22 . It is used for research purposes and is not intended for food, drug, household, or other uses .

Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylthio)propan-1-ol is represented by the formula C6H12OS . It consists of a cyclopropyl group (a three-membered carbon ring) attached to a sulfur atom, which is in turn attached to a three-carbon chain ending in a hydroxyl group (an -OH group) .Applications De Recherche Scientifique

Antifungal Applications

A novel series of compounds synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, employing a key step that could involve derivatives similar to 3-(Cyclopropylthio)propan-1-ol, showed significant antifungal activity against Candida spp. strains. One derivative, specifically with a cyclopropyl group, demonstrated outstanding selectivity and potency against Candida albicans and Candida krusei, with minimal inhibitory concentrations (MICs) markedly lower than those of traditional antifungals like Itraconazole and Fluconazole. This highlights the potential of cyclopropyl-containing compounds in developing new antifungal treatments (Zambrano-Huerta et al., 2019).

Physical Chemistry of Binary Mixtures

In physical chemistry research, studies on the densities and viscosities of binary mixtures involving cyclopropanecarboxylic acid and alcohols, including propan-1-ol, have been conducted. These studies provide insights into the interactions at the molecular level in binary mixtures, which are essential for designing and optimizing chemical processes and formulations. The excess molar volumes and viscosities were measured at various temperatures, contributing to a deeper understanding of the thermodynamic properties of such mixtures (Yan et al., 2009).

Synthesis of Biologically Active Compounds

Research into the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones through reactions involving alcohols and (3-chloromethyl-4-hydroxyphenyl)propan-1-ones has been conducted, demonstrating the potential for creating a variety of biologically active compounds. These synthesized compounds were tested against human pathogens and showed antimicrobial activities, albeit lower than those of certain beta blockers, indicating their potential utility in medical applications (Čižmáriková et al., 2020).

Chemical Transformations and Applications

In the domain of organic chemistry, studies have explored the transformation of specific azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the utility of such transformations in synthesizing compounds with potential biological activity. This research underscores the versatility of chemical reactions involving cyclopropyl groups and their derivatives in creating novel compounds with various applications (Mollet et al., 2011).

Safety And Hazards

While specific safety and hazard information for 3-(Cyclopropylthio)propan-1-ol is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Propriétés

IUPAC Name |

3-cyclopropylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-4-1-5-8-6-2-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDKCBRSFPCUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylsulfanyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

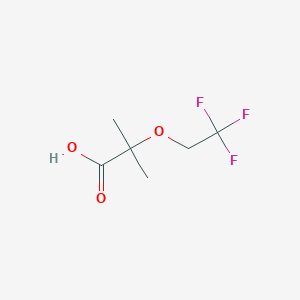

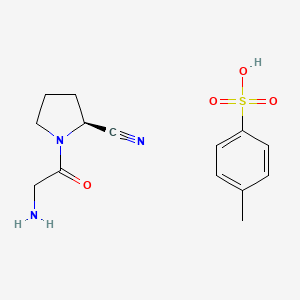

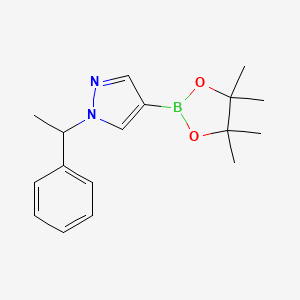

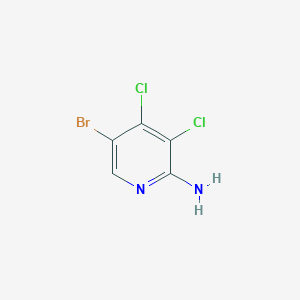

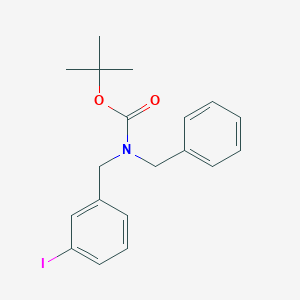

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)

![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)